molecular formula C19H17ClN2O3S B2714787 (6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251582-35-0

(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2714787
CAS RN: 1251582-35-0
M. Wt: 388.87
InChI Key: UZRINAGIQCHBLD-UHFFFAOYSA-N
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Description

(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivative Compounds

Research has explored the synthesis of complex organic derivatives, focusing on their preparation and structural characterization. For example, studies have detailed the synthesis of various heterocyclic compounds, demonstrating methodologies that may relate to the synthesis or structural relatives of the compound . These methods often involve condensation reactions, substitution reactions, and the use of specific catalysts or conditions to achieve desired products (Ueno et al., 1982; Kovtunenko et al., 2012).

Antibacterial and Antifungal Applications

Several studies have synthesized compounds for evaluation against bacterial and fungal strains, highlighting the potential antimicrobial applications of complex organic molecules. These investigations include the assessment of novel compounds for their antimicrobial activities and the comparison of their efficacy with standard drugs (Pandya et al., 2019; Jayanna et al., 2013).

Crystal Structure and DFT Studies

Detailed crystallographic and computational studies provide insights into the structural and electronic properties of complex molecules. These studies utilize techniques such as X-ray diffraction and density functional theory (DFT) to analyze the conformational and electronic aspects of synthesized compounds, offering a foundational understanding of their properties and potential applications (Huang et al., 2021).

Molecular Docking and Drug Design

Research into the molecular docking and design of novel compounds suggests the relevance of complex organic molecules in drug discovery. These studies aim to identify compounds with specific biological activities through computational modeling and in vitro testing, indicating the potential of such compounds in therapeutic applications (Nicolaou et al., 2004).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of organic compounds underscore their potential in optoelectronic applications. Such studies examine the electronic structure and optical behavior of molecules, highlighting their suitability for use in devices that exploit their nonlinear optical characteristics (Hussain et al., 2020).

properties

IUPAC Name

(6-chloro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-14-8-9-17-16(12-14)22(15-6-2-1-3-7-15)13-18(26(17,24)25)19(23)21-10-4-5-11-21/h1-3,6-9,12-13H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRINAGIQCHBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

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